2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone
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Overview
Description
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone is an organic compound characterized by the presence of a fluorophenyl group and a sulfonyl group attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with a suitable phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylethanone derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties such as conductivity and thermal stability.
Chemical Biology: The compound is employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity . The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone.
2-(2-Fluorophenyl)benzofuran: A structurally similar compound with different chemical properties.
2-Butyl-5-(2-fluorophenyl)furan: Another related compound with distinct applications.
Uniqueness
This compound is unique due to the presence of both a fluorophenyl group and a sulfonyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKSXXOCMRZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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